molecular formula C17H16N2OS B13439694 (2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone

(2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone

Cat. No.: B13439694
M. Wt: 296.4 g/mol
InChI Key: RKNXXSOFHBIZJU-UHFFFAOYSA-N
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Description

(2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperidine ring, and a phenylethynyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) is coupled with a halogenated thiazole derivative in the presence of a palladium catalyst.

    Attachment of the Piperidine Ring: The final step involves the formation of the piperidine ring through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of efficient catalysts, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated derivatives.

Scientific Research Applications

(2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The phenylethynyl group can facilitate interactions with hydrophobic pockets, while the thiazole and piperidine rings may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenylethynyl-thiazol-5-yl)-ethanol
  • 2-Phenylethynyl-thiazole-5-carboxylic acid ethyl ester
  • (4,4-Difluoro-piperidin-1-yl)-(2-phenylethynyl-thiazol-5-yl)-methanone

Uniqueness

(2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its pharmacological potential compared to similar compounds.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

[2-(2-phenylethynyl)-1,3-thiazol-5-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H16N2OS/c20-17(19-11-5-2-6-12-19)15-13-18-16(21-15)10-9-14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,11-12H2

InChI Key

RKNXXSOFHBIZJU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C(S2)C#CC3=CC=CC=C3

Origin of Product

United States

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